REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][NH:6][C:7]1[C:8]([NH2:16])=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=1)[CH3:2].[CH2:19]([O:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][C:29](O)=[O:30])=[CH:24][CH:23]=1)[CH3:20].C(OC1C=CC2C(=CC=CC=2)N1C(OCC)=O)C>ClCCl>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[NH:16][C:29](=[O:30])[CH2:28][C:25]1[CH:26]=[CH:27][C:22]([O:21][CH2:19][CH3:20])=[CH:23][CH:24]=1)[CH3:18]
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCNC=1C(=CC(=CC1)[N+](=O)[O-])N)CC
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Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.352 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.552 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1N(C2=CC=CC=C2C=C1)C(=O)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
fitted with an condenser
|
Type
|
ADDITION
|
Details
|
are added quickly as solids
|
Type
|
CUSTOM
|
Details
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resulting solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the solvent
|
Type
|
CUSTOM
|
Details
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was removed under reduced pressure
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Type
|
CUSTOM
|
Details
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the resulting residue partitioned between H2O and chloroform and 3M ammonium hydroxide solution
|
Type
|
ADDITION
|
Details
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added
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude solid from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNC1=C(C=C(C=C1)[N+](=O)[O-])NC(CC1=CC=C(C=C1)OCC)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |